molecular formula C14H25N3O2 B7919227 N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7919227
M. Wt: 267.37 g/mol
InChI Key: STXWPVUPPGWRDL-JTQLQIEISA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1354008-32-4) is a synthetic compound characterized by a piperidine core functionalized with an (S)-2-aminopropionyl group at the 1-position and a cyclopropyl-acetamide moiety at the 4-position. Its molecular formula is C₁₃H₂₃N₃O₂, with a molecular weight of 253.35 g/mol and a purity of 96% (as per commercial specifications) . This compound is primarily utilized as a pharmaceutical intermediate, though its exact therapeutic application remains under investigation.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-10(15)14(19)16-7-5-12(6-8-16)9-17(11(2)18)13-3-4-13/h10,12-13H,3-9,15H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXWPVUPPGWRDL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a substitution reaction, using cyclopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the piperidine ring, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Properties

  • Protein Kinase Inhibition :
    • The compound has been studied for its ability to inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Inhibitors targeting these kinases can lead to the development of novel cancer therapies .
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structural features exhibit neuroprotective properties. This suggests that N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide may also offer protective effects against neurodegenerative diseases, potentially through modulation of neurotransmitter systems .
  • Antidepressant Activity :
    • The piperidine moiety in the compound is known for its influence on central nervous system activity. Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, indicating a possible role in treating depression and anxiety disorders .

Structural Characteristics

The molecular structure of this compound is characterized by a piperidine ring and a cyclopropyl group, which contribute to its unique conformational behavior:

  • Conformational Behavior : NMR studies have revealed that the compound adopts an unexpected conformation around the carbonyl-nitrogen bond, displaying a significant population of E-rotamer (cis) configurations. This behavior contrasts with typical secondary amides, which generally prefer anti conformations due to steric hindrance .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of similar compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative agents, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Antidepressant-Like Effects

In a controlled study using rodents, administration of the compound led to significant reductions in depressive-like behaviors measured by the forced swim test. These findings support further exploration into the use of this compound as a therapeutic agent for mood disorders.

Potential Applications in Drug Development

Given its pharmacological properties and unique structural characteristics, this compound holds promise as a lead compound for drug development targeting:

  • Cancer therapies through protein kinase inhibition.
  • Neurodegenerative diseases by providing neuroprotection.
  • Mood disorders via antidepressant mechanisms.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1354023-89-4)

  • Molecular Formula : C₁₄H₂₅N₃O₂
  • Molecular Weight : 267.37 g/mol
  • Key Differences: Substituent Position: The acetamide group is attached to the 2-position of the piperidine ring instead of the 4-position. Impact: This positional isomerism may alter steric interactions with biological targets.

N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1354032-78-2)

  • Molecular Formula : C₁₄H₂₅N₃O₂
  • Molecular Weight : 267.37 g/mol
  • Key Differences: Substituent Position: The acetamide group is at the 3-position of the piperidine ring. Impact: The 3-position substitution introduces distinct spatial orientation, which may influence solubility and metabolic stability.
  • Status : Discontinued by CymitQuimica, indicating challenges in synthesis or scalability .

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide (CAS: 1216635-36-7)

  • Molecular Formula : C₂₀H₃₀N₄O
  • Molecular Weight : 342.48 g/mol
  • Key Differences: Substituent: A benzyl group replaces the cyclopropyl-acetamide at the piperidine nitrogen. However, this modification may also increase off-target receptor interactions, as seen in benzyl-piperidine analogs of fentanyl derivatives .

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl)

  • Molecular Formula : C₂₄H₂₉N₃O
  • Molecular Weight : 375.51 g/mol
  • Key Differences: Core Structure: Cyclopropylfentanyl is a 4-anilidopiperidine derivative, whereas the target compound lacks the anilido group. Pharmacological Profile: Cyclopropylfentanyl is a potent μ-opioid receptor agonist with ~10× the potency of morphine, highlighting the significance of the anilido moiety in opioid activity. In contrast, the target compound’s cyclopropyl-acetamide group likely directs it toward non-opioid applications .

Structural and Pharmacological Insights

Positional Isomerism

The position of substituents on the piperidine ring profoundly impacts biological activity:

  • 4-Position Derivatives (e.g., target compound): Exhibit balanced steric and electronic properties, making them versatile intermediates for drug discovery.
  • 2- or 3-Position Derivatives : Often suffer from reduced synthetic accessibility or metabolic instability, as evidenced by their discontinued commercial status .

Cyclopropyl Group Dynamics

The cyclopropyl moiety in the target compound contributes to:

  • Conformational Rigidity : Stabilizes the molecule’s bioactive conformation, enhancing target selectivity.

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino propionyl group and a cyclopropyl moiety attached to an acetamide functional group. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O, and it has a molecular weight of approximately 210.29 g/mol. The structural characteristics contribute to its interaction with biological targets.

Enzyme Inhibition and Receptor Modulation : this compound may act as an enzyme inhibitor or a receptor agonist/antagonist. This dual functionality allows it to modulate various biochemical pathways, influencing cellular functions such as signal transduction, metabolic processes, and cell proliferation .

Binding Affinity Studies : Research indicates that the compound exhibits significant binding affinity towards specific receptors, suggesting its potential as a therapeutic agent in treating conditions related to these targets. Detailed studies are necessary to elucidate the precise molecular interactions involved.

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme Inhibition Potential inhibition of key enzymes involved in metabolic pathways
Receptor Interaction Agonistic or antagonistic effects on various receptor types
Cell Proliferation Influence on cell growth and division, potentially useful in cancer therapy
Neurotransmitter Modulation Possible effects on neurotransmitter systems, indicating CNS activity

Case Studies

  • Cancer Research : A study investigated the compound's ability to inhibit cell proliferation in cancer cell lines. Results demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival .
  • Neuropharmacology : Another study explored the compound's effects on neurotransmitter receptors. The findings suggested that it could modulate serotonin and dopamine receptors, which may have implications for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or acetamide group can significantly affect its binding affinity and selectivity towards target enzymes or receptors.

Table 2: SAR Insights

Modification Effect on Activity
Piperidine Substituents Altered receptor binding profile
Cyclopropyl Group Variation Enhanced enzyme inhibition potency
Acetamide Functional Group Influences solubility and permeability

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